molecular formula C5H5Cl2N3O2 B2780052 methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate CAS No. 797022-04-9

methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2780052
CAS No.: 797022-04-9
M. Wt: 210.01
InChI Key: UQLJFHOEIHVNIK-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring, and a methyl ester group attached to the 2-position of the triazole ring via an acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted triazole derivatives.

    Hydrolysis: 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetic acid.

    Oxidation and Reduction: Various oxidized or reduced triazole derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to various biological targets, which can result in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate
  • Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
  • Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Uniqueness

Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of two chlorine atoms on the triazole ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(3,5-dichloro-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJFHOEIHVNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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